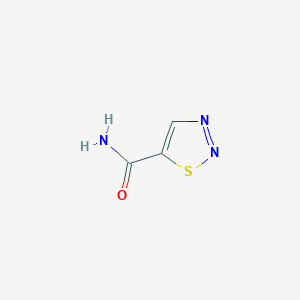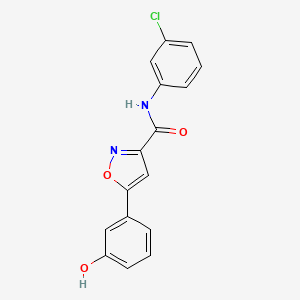
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide, also known as BMDP, is a novel synthetic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential as a research tool in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase and modulating the activity of dopamine receptors. It may also affect the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dosage and route of administration. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behavior. It has also been shown to increase the release of dopamine in certain brain regions.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide in lab experiments is its high potency and selectivity for its target enzymes and receptors. It is also relatively easy to synthesize and has a long shelf life. However, its potential toxicity and lack of data on its long-term effects on the body are important limitations to consider.
未来方向
There are several potential future directions for research on N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide. One area of interest is its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential as an antitumor agent, with further studies needed to determine its efficacy and safety in clinical trials. Additionally, more research is needed to fully understand its mechanism of action and its effects on the central nervous system.
合成方法
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide can be synthesized using a multistep process, which involves the reaction of 2-phenylethylamine with 3,4-dihydro-2H-pyran to form N-(2-phenylethyl)pyrrolidine. This intermediate product is then reacted with methyl acetoacetate to yield N-(2-phenylethyl)-3-oxobutanamide. The final step involves the reaction of N-(2-phenylethyl)-3-oxobutanamide with benzyl isocyanate and sulfuryl chloride to produce this compound.
科学研究应用
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide has been extensively studied for its potential as a research tool in various fields. In medicinal chemistry, it has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
In pharmacology, this compound has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of dopamine receptors. It has also been studied for its potential as a treatment for drug addiction, with some studies suggesting that it may reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-benzyl-6-methyl-2,4-dioxo-N-(2-phenylethyl)-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-18(19(24)22-20(25)21-15)28(26,27)23(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJAASPNZDQZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7518302.png)
![3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7518305.png)
![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)
![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
